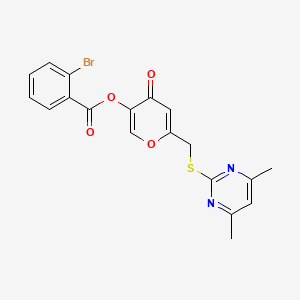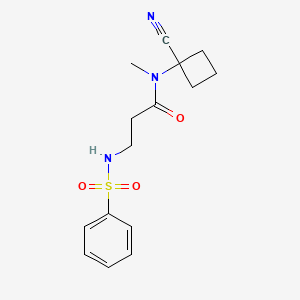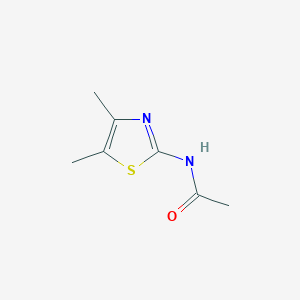
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that provide insights into the chemical versatility and potential applications of these molecules. For instance, the discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a potent APJ functional antagonist showcases the methodologies for synthesizing similar compounds. This process involves high-throughput screening and careful development of structure-activity relationships (Maloney et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by advanced techniques like NMR, mass spectrometry, and X-ray crystallography. These analyses provide a deep understanding of the molecular configuration, which is crucial for predicting reactivity and interactions with biological targets. The detailed structural elucidation of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate highlights the role of intramolecular hydrogen bonding and its impact on molecular stability (Wu et al., 2005).
Chemical Reactions and Properties
The compound's reactivity is explored through various chemical reactions, such as nucleophilic substitutions, cycloadditions, and electrophilic additions. These reactions underscore the compound's functional group interplay and its potential for further derivatization. For example, the synthesis of pyrazolo 3,4-pyrimidine analogues demonstrates the compound's versatility in forming biologically active derivatives (Taylor et al., 1992).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Insecticidal and Antibacterial Potential : Research on pyrimidine linked pyrazole heterocyclics, closely related to the chemical structure of interest, demonstrates significant insecticidal and antimicrobial activities. These compounds have been synthesized through microwave irradiative cyclocondensation, showcasing their potential in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, which share a structural resemblance, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results, indicating the potential of similar structures in therapeutic applications (Rahmouni et al., 2016).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : The synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has demonstrated significant anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This suggests that related compounds could be explored for their anticancer potentials (Abdellatif et al., 2014).
Antibacterial Evaluation of Novel Heterocyclic Compounds : The creation of new heterocyclic compounds containing a sulfonamido moiety, based on similar chemical frameworks, has shown high antibacterial activities. This highlights the versatility of these compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Eigenschaften
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c1-11-7-12(2)22-19(21-11)27-10-13-8-16(23)17(9-25-13)26-18(24)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBMWUNAAQYARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)

![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)

![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)


